molecular formula C7H3F4NO B15199527 1-(Perfluoropyridin-2-yl)ethanone

1-(Perfluoropyridin-2-yl)ethanone

Cat. No.: B15199527
M. Wt: 193.10 g/mol
InChI Key: FVGYCXRIPOUSCZ-UHFFFAOYSA-N
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Description

1-(Perfluoropyridin-2-yl)ethanone is a fluorinated organic compound characterized by the presence of a perfluoropyridine ring attached to an ethanone group. This compound is of significant interest due to its unique chemical properties imparted by the fluorine atoms, which enhance its stability and reactivity. Fluorinated compounds like this one are often used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique electronic and steric effects.

Preparation Methods

The synthesis of 1-(Perfluoropyridin-2-yl)ethanone typically involves the introduction of a perfluoroalkyl group to a pyridine ring. One common method includes the reaction of perfluoropyridine with ethanone derivatives under controlled conditions. The reaction conditions often involve the use of strong bases or acids to facilitate the substitution reaction. Industrial production methods may involve the use of perfluorocarboxylic anhydrides as perfluoroalkyl sources, with diacyl peroxide generated in situ from the anhydrides and hydrogen peroxide .

Chemical Reactions Analysis

1-(Perfluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield perfluorinated alcohols or hydrocarbons.

    Substitution: The perfluoropyridine ring can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Perfluoropyridin-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Perfluoropyridin-2-yl)ethanone involves its interaction with various molecular targets. The perfluorinated nature of the compound allows it to engage in strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context, but common mechanisms include the activation or inhibition of nuclear receptors, disruption of cell-cell communication, and interference with protein binding .

Comparison with Similar Compounds

1-(Perfluoropyridin-2-yl)ethanone can be compared with other fluorinated ethanone derivatives, such as:

The uniqueness of this compound lies in its fully fluorinated pyridine ring, which imparts exceptional stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H3F4NO

Molecular Weight

193.10 g/mol

IUPAC Name

1-(3,4,5,6-tetrafluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H3F4NO/c1-2(13)6-4(9)3(8)5(10)7(11)12-6/h1H3

InChI Key

FVGYCXRIPOUSCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C(=C1F)F)F)F

Origin of Product

United States

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